4-Fluoro-3-methanesulfonilfenol

Descripción general

Descripción

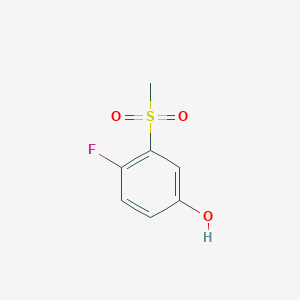

4-Fluoro-3-methanesulfonylphenol is a useful research compound. Its molecular formula is C7H7FO3S and its molecular weight is 190.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Fluoro-3-methanesulfonylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-methanesulfonylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inmovilización de Biomoléculas

“4-Fluoro-3-methanesulfonilfenol” se utiliza en la inmovilización de biomoléculas sobre superficies poliméricas. Este proceso es crucial para muchos ensayos bioquímicos y síntesis químicas, donde se requiere una unión estable de biomoléculas como enzimas, anticuerpos o ADN. El grupo sulfonilo reactivo del compuesto puede formar enlaces covalentes con diversos grupos funcionales presentes en biomoléculas, facilitando su inmovilización .

Bioconjugación

La bioconjugación implica la unión de biomoléculas a otras moléculas o superficies, a menudo con fines diagnósticos o terapéuticos. “this compound” sirve como un enlace en la bioconjugación debido a su capacidad para reaccionar con diferentes grupos funcionales, creando así un puente entre dos entidades distintas .

Ingeniería de Superficies

En ingeniería de superficies, “this compound” se aplica para modificar las propiedades químicas de las superficies, particularmente en la creación de superficies bioactivas. Estas superficies pueden interactuar con sistemas biológicos, lo que lleva a aplicaciones en biosensores e implantes médicos .

Diagnóstico Rápido

El compuesto se utiliza en el desarrollo de herramientas de diagnóstico rápido. Sus propiedades químicas permiten la conjugación rápida y estable de reactivos de diagnóstico a varios sustratos, lo cual es esencial para la producción de kits de prueba que pueden proporcionar resultados inmediatos .

Sistemas de Administración de Fármacos

“this compound” se puede utilizar para modificar los portadores de fármacos, como nanopartículas o liposomas, para mejorar su interacción con las células diana o los tejidos. Esta modificación puede mejorar la eficiencia de los sistemas de administración de fármacos, haciéndolos más efectivos en el tratamiento de enfermedades .

Síntesis de Agentes Terapéuticos

La naturaleza reactiva del compuesto lo convierte en un intermedio valioso en la síntesis de agentes terapéuticos. Se puede incorporar en moléculas complejas que tienen actividades biológicas específicas, contribuyendo al desarrollo de nuevos medicamentos .

Mecanismo De Acción

Target of Action

It is known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its primary targets could be organoboron reagents and palladium (II) complexes .

Mode of Action

In Suzuki–Miyaura coupling reactions, 4-Fluoro-3-methanesulfonylphenol likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 4-Fluoro-3-methanesulfonylphenol are primarily related to the formation of carbon-carbon bonds in Suzuki–Miyaura coupling reactions . The downstream effects of these reactions include the synthesis of complex organic compounds, which can be used in various industrial and pharmaceutical applications .

Pharmacokinetics

It is known that the compound is used in suzuki–miyaura coupling reactions, which are characterized by exceptionally mild and functional group tolerant reaction conditions . This suggests that 4-Fluoro-3-methanesulfonylphenol may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 4-Fluoro-3-methanesulfonylphenol is the formation of new carbon-carbon bonds through Suzuki–Miyaura coupling reactions . This leads to the synthesis of complex organic compounds, which can be used in various industrial and pharmaceutical applications .

Action Environment

The action of 4-Fluoro-3-methanesulfonylphenol is influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling reactions depends on the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents . Additionally, these reactions require the presence of palladium (II) complexes .

Propiedades

IUPAC Name |

4-fluoro-3-methylsulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO3S/c1-12(10,11)7-4-5(9)2-3-6(7)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNJWVWFIZRNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060020-74-6 | |

| Record name | 4-fluoro-3-methanesulfonylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.